Decane

Vue d'ensemble

Description

Decane (C₁₀H₂₂) is a straight-chain alkane belonging to the homologous series of saturated hydrocarbons. It is a colorless, flammable liquid with a boiling point of 174°C . This compound occurs naturally in plant oils, such as Pistacia atlantica kurdica , and is utilized in industrial applications, including solvents, surfactants, and pharmaceutical synthesis (e.g., 1,4-dioxa-8-azaspiro[4.5]this compound derivatives) . Its environmental significance is highlighted by its role in volatile organic compound (VOC) emissions, contributing to ozone (34%) and secondary organic aerosol (SOA, 27%) formation .

Méthodes De Préparation

Wurtz Coupling: A Classical Approach to Alkane Synthesis

The Wurtz reaction, involving the coupling of alkyl halides with metallic sodium, remains a cornerstone in alkane synthesis. This method is particularly effective for producing straight-chain alkanes like decane when specific bromoalkanes are selected.

Reaction Mechanism and Procedure

The patented method described in CN101891575A utilizes bromopentane (C₅H₁₁Br) and bromooctane (C₈H₁₇Br) as precursors. The reaction proceeds via a radical mechanism:

However, the actual process involves a mixed halide system to optimize yield and purity. Key steps include:

-

Halide Mixing : Bromopentane and bromooctane are combined in a 1:1 molar ratio to form a homogeneous solution.

-

Sodium Addition : Sodium metal (99.5% purity) is sliced into thin pieces (1 × 3 cm²) to maximize surface area.

-

Reaction Initiation : The halide mixture and sodium are heated to 80°C in a reactor, after which exothermic heat sustains temperatures between 140–160°C for 2 hours.

-

Purification : Ethanol and water are added to quench the reaction, followed by drying with anhydrous MgSO₄. Fractional distillation at 260–280°C isolates this compound (96% purity) from trithis compound and hexathis compound byproducts .

Optimization and Scalability

Critical parameters influencing yield and selectivity include:

-

Temperature Control : Maintaining 140–160°C prevents side reactions such as elimination.

-

Stoichiometry : A 10% excess of sodium ensures complete halide conversion.

-

Fractional Distillation : Boiling point differences (this compound: 174°C; trithis compound: 234°C) enable efficient separation .

Table 1: Wurtz Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Molar Ratio (C₅H₁₁Br:C₈H₁₇Br) | 1:1 |

| Sodium Excess | 21 mol (vs. 20 mol halides) |

| Reaction Temperature | 140–160°C |

| Distillation Range | 260–280°C |

| This compound Yield | 500 g (96% purity) |

Catalytic Hydrogenation: A Green Chemistry Perspective

Catalytic hydrogenation offers a sustainable alternative to traditional methods, particularly when utilizing renewable solvents like glycerol.

Methodology and Reaction Design

As detailed in ChemicalBook , this compound is synthesized via hydrogenation of unsaturated precursors (e.g., decene) using palladium nanoparticles. The procedure involves:

-

Catalyst Preparation : Pd nanoparticles (2.85 mg) are dispersed in glycerol.

-

Hydrogenation : The substrate (1 mmol) is reacted under H₂ pressure (2250 Torr) at 80°C for 2 hours.

-

Product Isolation : Dichloromethane extracts this compound from the glycerol phase, followed by GC analysis using this compound as an internal standard .

Advantages and Limitations

-

Efficiency : Yields reach 96% with minimal byproducts.

-

Solvent Choice : Glycerol’s high polarity and non-toxicity enhance reaction sustainability.

-

Pressure Requirements : High H₂ pressure (3–20 bar) necessitates specialized equipment, limiting small-scale applicability .

Table 2: Hydrogenation Parameters and Performance

| Parameter | Value |

|---|---|

| Catalyst | Pd nanoparticles |

| Solvent | Glycerol |

| Pressure | 2250 Torr (3 bar) |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| This compound Yield | 96% |

Comparative Analysis of Synthesis Routes

Yield and Purity

-

Wurtz Reaction : Achieves 96% purity but generates trithis compound and hexathis compound as byproducts, necessitating energy-intensive distillation.

-

Hydrogenation : Delivers higher selectivity (99% this compound) but requires costly Pd catalysts.

Industrial Feasibility

-

The Wurtz method is favored for large-scale production due to low-cost halide precursors.

-

Hydrogenation is preferable for high-purity applications, such as pharmaceutical solvents, despite higher operational costs.

Analyse Des Réactions Chimiques

Combustion Reactions

Decane undergoes complete and incomplete combustion depending on oxygen availability:

Complete Combustion

In excess oxygen, this compound burns to produce carbon dioxide and water:This exothermic reaction releases 44.2 MJ/kg of energy .

Incomplete Combustion

Under oxygen-deficient conditions, carbon monoxide forms:This pathway is critical in engine knock studies and pollutant formation .

Pyrolysis and Thermal Decomposition

At high temperatures (>700 K) and pressures, this compound undergoes pyrolysis, producing smaller hydrocarbons and radicals. Key findings include:

Reaction Pathways

- Primary decomposition : C–C bond cleavage dominates, forming alkanes (e.g., CH₄, C₂H₆) and alkenes (e.g., C₂H₄, C₃H₆) .

- Secondary reactions : Cyclization and aromatization occur at later stages .

Simplified Reaction Mechanism

A 10-species reduced mechanism for mild pyrolysis (validated at 3.45–11.38 MPa) is shown below :

| Reaction | Stoichiometric Coefficients |

|---|---|

| C₁₀H₂₂ → 0.153 CH₄ + 0.222 C₂H₄ + 0.138 C₂H₆ + 0.200 C₃H₆ + ... | (Full table in ) |

Kinetic Parameters :

Oxidation Mechanisms

High-temperature oxidation of this compound involves radical-driven pathways:

Key Steps

- Initiation : C–C bond breaking or H-abstraction by O₂, forming alkyl radicals .

- Propagation : Radicals (HO₂, OH) promote chain reactions.

- Termination : Radical recombination yields stable products.

Pressure Dependence

- High pressure (>10 MPa) : C–C bond dissociation dominates due to restricted molecular mobility .

- Atmospheric pressure : H-abstraction prevails, favoring alkene formation .

Kinetic Model

A first-principles-derived model (FP-C₁₀H₂₂) includes 76 species and 435 reactions , validated against ignition delay and laminar flame speed data .

Cracking Reactions

Industrial catalytic cracking converts this compound into shorter-chain hydrocarbons:

Example Reaction

Ethene is a precursor for plastics, while octane enhances gasoline quality .

Comparative Reaction Kinetics

Rate constants for this compound reactions vary with temperature and mechanism complexity:

| Reaction Type | Rate Constant () | Temperature Range (K) | Source |

|---|---|---|---|

| Pyrolysis (C₁₀H₂₂ → products) | 700–810 | ||

| Oxidation (C₁₀H₂₂ + O₂) | 800–1200 |

Industrial and Environmental Relevance

- Fuel Combustion : this compound contributes to diesel fuel, impacting soot and NOₓ emissions .

- Pollutant Formation : Incomplete combustion generates CO and unburned hydrocarbons, regulated under emission standards .

- Mechanism Optimization : Reduced mechanisms (e.g., 18-species , 96-species ) enable efficient computational fluid dynamics (CFD) modeling for engine design.

This synthesis integrates experimental data, kinetic models, and industrial applications to provide a comprehensive overview of this compound’s reactivity. Future research directions include refining low-temperature oxidation pathways and exploring catalytic cracking efficiency.

Activité Biologique

Decane, a straight-chain alkane with the chemical formula , is a compound of interest in various fields, including pharmacology, toxicology, and environmental science. This article delves into the biological activity of this compound, highlighting its pharmacological properties, neuroprotective effects, and potential therapeutic applications.

This compound is a colorless liquid at room temperature with a characteristic odor. Its low polarity and hydrophobic nature make it poorly soluble in water but soluble in organic solvents. It is primarily used as a solvent and in the formulation of fuels.

Pharmacological Activity

- Neuroprotective Effects : Recent studies have shown that derivatives of this compound, particularly those modified to form 2-oxa-spiro[5.4]this compound scaffolds, exhibit significant neurotrophic and neurogenic activities. These compounds have been found to activate the TrkB-PI3K-AKT-CREB signaling pathway, which is crucial for neuronal survival and growth. In animal models, these compounds demonstrated robust neuroprotection during acute cerebral stroke events by down-regulating pro-inflammatory cytokines such as IL-1α and IL-6 .

- Myelostimulating Activity : Compounds derived from this compound frameworks have also shown myelostimulating properties. For instance, 1,3,8-Triazaspiro[4.5]this compound-2,4-diones were reported to accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow during chemically induced myelodepressive syndromes . This suggests potential applications in treating conditions that affect bone marrow function.

- Toxicological Studies : Toxicity studies on this compound indicate that it has low mutagenic potential and does not significantly induce cytogenetic activity. For example, studies involving rats exposed to this compound showed no significant adverse effects on body weight or hematological parameters at certain exposure levels . However, some studies reported skin irritation upon direct application .

Antimicrobial and Antioxidant Properties

This compound's derivatives have been evaluated for their antimicrobial properties. Certain essential oils containing this compound-like components demonstrated strong activity against pathogens such as Candida albicans and Escherichia coli, suggesting that these compounds could serve as natural antimicrobial agents . Additionally, antioxidant activities have been noted in extracts containing this compound derivatives, indicating their potential use in combating oxidative stress .

Data Table: Summary of Biological Activities of this compound Derivatives

Case Studies

- Neuroprotective Study : A study involving a 2-oxa-spiro[5.4]this compound compound demonstrated significant neuroprotection in mouse models subjected to induced stroke. The compound not only reduced neuronal death but also improved functional recovery post-stroke by modulating inflammatory responses .

- Myelodepressive Syndrome : In another study, 1,3,8-Triazaspiro[4.5]this compound-2,4-diones were administered to rats with cyclophosphamide-induced myelodepression. The results indicated a marked increase in bone marrow cellularity and improved hematopoiesis compared to controls .

Applications De Recherche Scientifique

Fuel Production

Decane is primarily known for its significant role in the petroleum industry, particularly in the formulation of fuels.

- Jet and Engine Fuels : It is a crucial component in aviation and automotive fuels, contributing to the energy density and combustion characteristics necessary for efficient engine performance. The presence of this compound enhances the fuel's stability and reduces the likelihood of knocking during combustion .

- Alternative Fuels : Research has also explored the use of this compound in biofuels and synthetic fuels, where it can be derived from renewable sources. Its properties make it a suitable candidate for blending with other hydrocarbons to improve overall fuel performance .

Solvent Applications

This compound serves as an effective solvent in various chemical processes:

- Organic Synthesis : It is frequently employed as a solvent in organic reactions due to its non-polar nature, which allows for the dissolution of non-polar compounds. This characteristic is particularly beneficial in synthesizing organic chemicals and pharmaceuticals .

- Adhesives and Sealants : The compound is utilized in the formulation of industrial adhesives and sealants, where it helps dissolve other ingredients, ensuring a uniform mixture that can provide strong bonding properties .

- Cosmetics and Personal Care : In the cosmetics industry, this compound acts as a carrier for fragrances and pigments, enhancing product stability and application properties. Its ability to dissolve various cosmetic ingredients makes it valuable for formulating creams, lotions, and perfumes .

Chemical Research

This compound's physical and chemical properties have made it a subject of interest in various scientific studies:

- Molecular Dynamics Simulations : Recent studies have employed molecular dynamics simulations to investigate the behavior of this compound under different conditions, such as pressure and temperature. These studies reveal how this compound interacts with gases like methane and carbon dioxide, providing insights into its solubility characteristics which are crucial for understanding geological processes .

- Inverse Gas Chromatography (IGC) : this compound has been used as a probe molecule in IGC to measure surface properties of solids. This technique allows researchers to characterize various materials' surface energetics and adsorption behaviors effectively .

Environmental Applications

Research has also focused on this compound's potential environmental applications:

- Pollutant Removal : Studies have explored using this compound in conjunction with clay materials for removing organic contaminants from water. The non-polar nature of this compound allows it to interact with hydrophobic pollutants effectively, facilitating their extraction from aqueous environments .

Case Study 1: Fuel Blending

A study investigated the blending of this compound with biodiesel to enhance fuel performance. The results indicated improved combustion efficiency and reduced emissions when this compound was included in the biodiesel formulation.

Case Study 2: Solvent Efficacy

Research comparing various solvents for organic synthesis found that this compound provided superior yields for specific reactions due to its ability to dissolve reactants without interfering with reaction mechanisms.

Q & A

Q. Basic: What experimental methodologies are recommended for accurately measuring the dynamic viscosity and density of decane under high-pressure conditions?

Answer: To measure this compound's viscosity and density at high pressures (up to 30 MPa), use a capillary tube viscometer paired with a vibrating tube densimeter . This dual-system approach ensures simultaneous data collection, minimizing experimental variability. Calibrate instruments using this compound standards and validate results against published datasets (e.g., NIST) to ensure accuracy. Statistical validation should include estimating combined expanded uncertainties (e.g., 0.9% for viscosity, 0.13% for density) and correlating data with empirical models like polynomial equations .

Q. Basic: How can researchers safely handle this compound in laboratory settings to mitigate flammability and toxicity risks?

Answer: Follow Safety Data Sheets (SDS) and lab-specific SOPs, including:

- Training : Demonstrate competence in hazard identification (e.g., Schlenk line use, emergency protocols) .

- PPE : Wear flame-resistant lab coats, gloves, and safety goggles.

- Scale Limits : Restrict reactions to <100 g of this compound without PI approval. Larger quantities require risk assessments .

- Collaborative Work : Avoid solo experiments and use fume hoods for volatile procedures.

Q. Advanced: How can sequential experimental design optimize parameter estimation for this compound adsorption isotherms on 5A molecular sieves?

Answer: Apply Box and Lucas’s sequential design criterion to minimize the joint confidence region of parameters. Place experimental observations at the extremes of the operational range (e.g., high and low pressure/temperature) to reduce uncertainty. Compare results with non-sequential designs to quantify improvements in parameter precision (e.g., 50% smaller confidence regions). Use nonlinear regression to validate adsorption models (e.g., Langmuir) against experimental data .

Q. Advanced: What methodologies resolve contradictions in this compound diffusion coefficients reported in multicomponent systems (e.g., surfactant interactions)?

Answer: Address discrepancies by:

- Multi-Method Validation : Combine pulsed-field gradient NMR and microfluidics to measure diffusion under controlled gradients .

- Theoretical Modeling : Use hard-sphere interaction models to predict cross-diffusivity terms (e.g., this compound transport down a surfactant gradient). Validate against experimental data without adjustable parameters .

- Error Analysis : Quantify uncertainties from instrument calibration and environmental fluctuations (e.g., temperature drift).

Q. Basic: What statistical approaches ensure reproducibility in this compound biodegradation studies using fungal enzymes like MnP?

Answer: For enzymatic degradation assays:

- Triplicate Experiments : Report mean degradation rates with standard deviations (e.g., GC-MS analysis of this compound residues after 48 hours) .

- Controls : Include negative controls (no enzyme) and positive controls (known degraders like Pseudomonas spp.).

- Data Normalization : Express results as % degradation relative to initial concentration, using ANOVA to confirm significance (p < 0.05) .

Q. Advanced: How can molecular dynamics (MD) simulations improve the prediction of this compound’s phase behavior under non-equilibrium conditions?

Answer: Use Berendsen’s thermostat and barostat algorithms to simulate this compound in systems with constant temperature/pressure or imposed gradients (e.g., shear flow). Analyze trajectory data for:

- Transport Properties : Calculate self-diffusion coefficients via mean-squared displacement (MSD) curves.

- Coupling Time Constants : Optimize to avoid artificial damping of dynamical variables (e.g., 0.1–1.0 ps for temperature coupling) .

Validate simulations against experimental viscosity/density data at high pressures .

Q. Basic: What are the best practices for synthesizing and characterizing this compound derivatives in catalytic studies?

Answer:

- Catalyst Screening : Use high-throughput reactors to test transition-metal catalysts (e.g., Pd/C, Ni) under varying temperatures (80–200°C).

- Product Analysis : Employ GC-MS and FTIR to identify functionalized derivatives (e.g., decanol, decanal).

- Yield Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time) .

Q. Advanced: How can meta-analysis frameworks address gaps in this compound’s thermodynamic property databases?

Answer: Conduct a systematic review following Cochrane guidelines:

- Data Inclusion : Aggregate peer-reviewed studies with validated methodologies (e.g., adiabatic calorimetry for heat capacity).

- Bias Reduction : Exclude non-peer-reviewed sources (e.g., commercial databases like BenchChem) .

- Statistical Synthesis : Use random-effects models to account for heterogeneity between studies. Report confidence intervals for critical properties (e.g., critical temperature: 617 K ± 5 K) .

Q. Basic: What protocols ensure accurate determination of this compound’s solubility in polar solvents?

Answer: Use the shake-flask method :

- Saturate solvents (e.g., water, ethanol) with this compound at 25°C for 24 hours.

- Separate phases via centrifugation and analyze the aqueous layer via HPLC.

- Calculate solubility using UV-Vis calibration curves. Report results with uncertainty intervals (e.g., 0.12 mg/L ± 0.02 mg/L) .

Q. Advanced: How do interfacial tracer experiments quantify wettability changes in this compound-saturated porous media?

Answer: Inject interfacial tracers (e.g., anionic surfactants) into this compound-saturated cores and monitor breakthrough curves via:

- Chromatographic Analysis : Measure tracer retention times to calculate interfacial area.

- Wettability Indices : Use the USBM method to compare capillary pressure curves before/after this compound exposure.

- Data Interpretation : Correlate results with X-ray microtomography imaging to validate pore-scale models .

Comparaison Avec Des Composés Similaires

Linear Alkanes: Nonane, Undecane, Dothis compound, and Tetrathis compound

This compound’s properties are influenced by its chain length, which differentiates it from shorter (e.g., nonane, C₉H₂₀) and longer (e.g., tetrathis compound, C₁₄H₃₀) homologs.

Table 1: Physical and Environmental Properties of Linear Alkanes

| Compound | Formula | Boiling Point (°C) | Ozone Contribution (%) | SOA Contribution (%) |

|---|---|---|---|---|

| Nonane | C₉H₂₀ | 151 | 41 | Not reported |

| This compound | C₁₀H₂₂ | 174 | 34 | 27 |

| Unthis compound | C₁₁H₂₄ | 196 | 14 | 25 |

| Tetrathis compound | C₁₄H₃₀ | 254 | Not reported | Not reported |

Key Findings :

- Volatility: this compound’s boiling point (174°C) lies between nonane (151°C) and unthis compound (196°C), reflecting increased chain length and molecular weight .

- Environmental Impact: this compound contributes significantly to ozone formation (34%), second only to nonane (41%). However, its SOA contribution (27%) is comparable to unthis compound (25%), highlighting structural similarities in oxidation pathways .

- Adsorption/Desorption : In adsorption studies, this compound and tetrathis compound exhibit divergent behaviors. This compound desorbs efficiently at 350°C, while tetrathis compound requires higher temperatures due to partial decomposition during desorption .

Branched Alkanes: Squalane (C₃₀H₆₂)

Branched alkanes like squalane (a C₃₀ hydrocarbon with six methyl side groups) demonstrate distinct physicochemical properties compared to linear this compound:

- Diffusion Rates : Squalane exhibits a weaker temperature dependence in diffusion rates compared to linear alkanes. For instance, n-decane’s diffusion coefficient decreases more rapidly with cooling than squalane’s, attributed to reduced molecular flexibility in branched structures .

- Thermal Stability : Branched alkanes generally have lower melting points and higher thermal stability, making them suitable for lubricants, whereas linear alkanes like this compound are preferred in fuel mixtures .

Functionalized Derivatives

This compound serves as a backbone for functionalized compounds, differing from unmodified alkanes in reactivity and applications:

- 1,4-Dioxa-8-azaspiro[4.5]this compound : A spirocyclic derivative of this compound used in pharmaceutical synthesis, this compound introduces heteroatoms (O, N) that enhance polarity and binding affinity compared to pure hydrocarbons .

- Dequalinium Analogues : this compound-based linkers in dequalinium derivatives exhibit structural uniqueness, with generative models producing 34 high-similarity molecules compared to database-searched analogues .

Interfacial and Bulk Properties

This compound’s behavior in multiphase systems contrasts with other alkanes:

- Interfacial Tension (IFT): In water/decane systems, methane and CO₂ reduce IFT, with CO₂ showing preferential accumulation at the interface. This effect is less pronounced in longer alkanes like tetrathis compound due to increased hydrophobicity .

- Micelle Dynamics : Lipid tail dynamics in micelles (e.g., dodecylphosphocholine) differ from this compound, with slower dihedral transition rates in micelles despite similar trans dihedral fractions .

Propriétés

IUPAC Name |

decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOQZVSQGTUSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

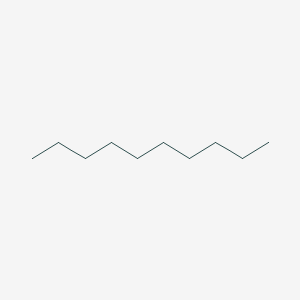

CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22, Array | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | decane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Decane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37309-58-3 | |

| Record name | Polydecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37309-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024913 | |

| Record name | Decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Decane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c. | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

124-18-5, 63335-87-5, 73138-29-1 | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073138291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C10-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK85062OIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg | |

| Record name | N-DECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Decane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Decane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DECANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.